molecular formula C20H21N7O5 B1664510 10-Deazaaminopterin CAS No. 52454-37-2

10-Deazaaminopterin

カタログ番号: B1664510
CAS番号: 52454-37-2
分子量: 439.4 g/mol
InChIキー: LGFLRHWJJKLPCC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

GNF-PF-173は、10-デアザアミノプテリンとしても知られており、さまざまな分野での潜在的な応用から科学研究で注目を集めている化学化合物です。これはアミノプテリンの誘導体であり、葉酸拮抗剤としての役割で知られています。 この化合物は、特に特定の種類の癌や寄生虫感染症の治療における潜在的な治療応用について研究されています .

準備方法

合成ルートと反応条件

GNF-PF-173の合成には、市販の出発物質から始まるいくつかのステップが含まれます反応条件は通常、目的の生成物の形成を促進するために、強酸と強塩基の使用、および高温を伴います .

工業生産方法

GNF-PF-173の工業生産は、同様の合成ルートに従いますが、より大規模に行われます。このプロセスには、収率と純度を最大化するために反応条件を最適化することが含まれます。 これには、大規模反応器の使用、精密な温度制御、結晶化やクロマトグラフィーなどの効率的な精製技術が含まれます .

化学反応の分析

Dihydrofolate Reductase (DHFR) Inhibition

10-Deazaaminopterin inhibits DHFR with Ki = 4.82 pM (vs. methotrexate’s 3.4 pM) . Structural modifications alter potency:

  • 10-Ethyl-5-methyl-5,10-dideazaaminopterin : Reduced activity (Ki = 100 pM) .

  • Polyglutamation : Tetraglutamate derivatives show 138-fold higher TMPS inhibition vs. parent compound .

Thymidylate Synthase (TMPS) Inhibition

Inhibition modes vary by derivative:

CompoundInhibition TypeKi (μM)
This compoundNoncompetitive220
10-Ethyl-10-deazaaminopterinCompetitive410
This compound-tetraglutamateMixed-type1.6
Data from human leukemia enzyme assays .

Decarboxylation & Purification

  • Thermal decarboxylation : Conducted in DMF (80–85°C) or DMSO (60–65°C) to eliminate intermediates .

  • Crystallization : Polymorphic Form SL (10-propargyl derivative) achieved via acetone/DMSO solvent systems; characterized by XRD, DSC, and SEM .

Scale-Up Challenges

  • Early syntheses required 12-step protocols with low yields .

  • Modern routes reduce steps to 5–7 reactions with >75% yields in critical steps .

Mechanistic Insights

  • Transport advantages : 10-Alkyl derivatives exhibit improved cellular uptake due to increased lipophilicity .

  • Polyglutamate synergy : Glutamate chain elongation enhances enzyme binding via electrostatic interactions .

科学的研究の応用

10-Deazaaminopterin and its derivatives, such as 10-propargyl-10-deazaaminopterin (PDX), have been investigated for their applications in treating rheumatoid arthritis and cancer . These compounds function as antifolates .

Scientific Research Applications

Cancer Treatment:

  • Non-Small Cell Lung Cancer (NSCLC): PDX has demonstrated efficacy in NSCLC treatment. A Phase II trial showed that some patients experienced major objective responses with a median survival of 13.5 months .
  • Lymphoma: 10-propargyl-10-deazaaminopterin can be used to treat lymphomas, including Non-Hodgkin's Lymphoma, diffuse large B-cell lymphoma, follicular lymphoma, Hodgkin's Disease, Burkitt's Lymphoma, cutaneous T cell lymphoma, and primary central nervous system lymphoma .
  • Method for assessing sensitivity of a lymphoma: The present invention also provides a method for assessing sensitivity of a lymphoma to treatment with 10-propargyl-lO-deazaaminopterin comprising the steps of (a) obtaining a sample of the lymphoma; (b) determining the amount of reduced folate carrier- 1 enzyme (RFC-1) expressed by the sample, wherein a higher level of expressed RFC-1 is indicative of greater sensitivity to 10-propargyl-lO-deazaaminopterin; and (c) generating a report of the sensitivity of the sample to 10-propargyl- 10- deazaaminopterin .
  • Other Cancers: Studies are evaluating PDX in combination with other chemotherapeutic agents for efficacy in treating other cancers . PDX with platinum-based chemotherapeutic agents has been shown to be effective against mesothelioma .

Rheumatoid Arthritis (RA) Treatment:

  • Efficacy: this compound has comparable benefits to methotrexate (MTX) in treating RA .
  • Safety: this compound has a similar safety profile to methotrexate for RA treatment .

Pharmacokinetics and Combination Therapies:

  • Increased Uptake: PDX has superior antitumor efficacy, likely from increased uptake by the RFC-1 folate transporter and greater intracellular polyglutamylation .
  • Combination with Probenecid: Co-administration of PDX and probenecid enhances the efficacy of PDX against human solid tumors in vivo .
  • Gemcitabine, also referred to as l-(2',2 , -difluoro- ⁇ -D-arabinofuranosyl) cytosine or 2',2'-difluorodeoxycytidine, is a known compound that belongs to the group of medicines called antimetabolites, and can be used in combination therapies .

Clinical Trial Data

NSCLC Phase II Trial:

OutcomeResult
Objective Response Rate10% (95% confidence interval 3-25)
Stable Disease31%
Median Survival13.5 months
1-Year Survival Rate56%
2-Year Survival Rate36%
Grade 4 Stomatitis5%
Grade 3 Stomatitis15%
MyelosuppressionNo clinically significant myelosuppression
CorrelationAUC correlated with mucositis grade; trend with folate transporter expression

RA Clinical Trial:

ParameterResult
Clinical ImprovementSignificant improvement in all measured clinical parameters observed
TolerabilityDrugs were well-tolerated
Side EffectsOnly one patient (this compound) withdrew due to side effects
Safety and Efficacy10-DAM appears to be as beneficial and as safe as MTX for RA treatment

Preclinical Studies and Synthesis

  • PDX can be synthesized using the method disclosed in the DeGraw paper or in Example 7 of US Patent No. 5,354,751 .
  • A method for preparing 10-propargyl-10-dAM is shown in FIG 4 .
<!-- I have looked for case studies, but none are provided in the search results. -->

作用機序

GNF-PF-173の作用機序は、葉酸拮抗剤としての役割を伴います。これは、テトラヒドロ葉酸の合成に不可欠な酵素であるジヒドロ葉酸レダクターゼを阻害します。この阻害はヌクレオチドの合成を阻害し、DNA合成と細胞分裂の阻害につながります。 このメカニズムは、癌細胞や特定の寄生虫などの急速に分裂する細胞で特に効果的です .

類似化合物との比較

類似化合物

独自性

GNF-PF-173は、その構造と特定の作用機序において独自です。他の葉酸拮抗剤とは異なり、デアザ修飾があり、ジヒドロ葉酸レダクターゼへの結合親和性と特異性を高めます。 これは、有効性と安全性に関して潜在的な利点を持つ強力な阻害剤になります .

特性

IUPAC Name

2-[[4-[2-(2,4-diaminopteridin-6-yl)ethyl]benzoyl]amino]pentanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N7O5/c21-16-15-17(27-20(22)26-16)23-9-12(24-15)6-3-10-1-4-11(5-2-10)18(30)25-13(19(31)32)7-8-14(28)29/h1-2,4-5,9,13H,3,6-8H2,(H,25,30)(H,28,29)(H,31,32)(H4,21,22,23,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGFLRHWJJKLPCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC2=CN=C3C(=N2)C(=NC(=N3)N)N)C(=O)NC(CCC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N7O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52454-37-2
Record name NSC311469
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=311469
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10-Deazaaminopterin
Reactant of Route 2
10-Deazaaminopterin
Reactant of Route 3
Reactant of Route 3
10-Deazaaminopterin
Reactant of Route 4
10-Deazaaminopterin
Reactant of Route 5
10-Deazaaminopterin
Reactant of Route 6
10-Deazaaminopterin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。